7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is a compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This particular derivative features a nitro group and a pyridine moiety, contributing to its potential pharmacological properties. Quinazolinone derivatives have been extensively studied for their roles in medicinal chemistry, particularly as inhibitors of various biological targets, including enzymes and receptors.
This compound is classified as a quinazolinone, specifically a substituted quinazolin-4-one. Quinazolinones are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. They are recognized for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
The synthesis of 7-nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves several key steps:
The molecular structure of 7-nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one features:
The molecular formula is , with a molecular weight of approximately 284.28 g/mol. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reactions involving this compound may require careful control of conditions to avoid unwanted side reactions or degradation of sensitive functional groups.
The mechanism of action for quinazolinone derivatives like 7-nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one often involves interaction with specific biological targets:
Experimental studies indicate that these compounds may exhibit non-competitive inhibition against certain receptors, suggesting they do not directly block agonist binding but rather influence receptor conformation or signaling pathways .
7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one typically appears as yellow crystals with a melting point ranging from 248 to 250 °C. Its solubility profile varies depending on the solvent used.
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows for further derivatization, enhancing its potential applications in medicinal chemistry .
This compound has potential applications in various fields:
The construction of the quinazolin-4(3H)-one core typically employs anthranilic acid derivatives and functionalized carbonyl equivalents. A robust route involves reacting 2-amino-5-nitrobenzoic acid with aniline under Niementowski conditions (refluxing in formamide at 130°C), yielding 3-phenyl-7-nitroquinazolin-4(3H)-one. Subsequent functionalization at C2 is achieved via condensation with 2-pyridinecarboxaldehyde in the presence of oxidizing agents (e.g., K₂S₂O₈) or through Grimmel-Guinther-Morgan synthesis, where 2-aminonicotinaldehyde reacts with the pre-formed 3-phenyl-4-oxoquinazoline intermediate using phosphorus trichloride in toluene [1] [7]. Alternative routes leverage isatoic anhydride as a key precursor. Reacting 5-nitroisatoic anhydride with aniline generates N-phenyl anthranilic acid, which undergoes cyclocondensation with 2-cyanopyridine in acidic media to install the pyridyl moiety at C2 [2].
Table 1: Key Cyclization-Condensation Routes
Starting Materials | Reagents/Conditions | Intermediate | Target Yield |
---|---|---|---|
2-Amino-5-nitrobenzoic acid + Aniline | Formamide, 130°C, 6h | 3-Phenyl-7-nitroquinazolin-4(3H)-one | 65–75% |
3-Phenyl-7-nitroquinazolin-4(3H)-one + 2-Pyridinecarboxaldehyde | K₂S₂O₈, DMSO, 110°C, 12h | Target compound | 50–60% |
5-Nitroisatoic anhydride + Aniline | DMF, 100°C, 4h | N-(Phenyl)-5-nitroanthranilic acid | 85% |
N-(Phenyl)-5-nitroanthranilic acid + 2-Cyanopyridine | AcOH, reflux, 8h | Target compound | 70% |
Position-selective nitration at C7 is critically dependent on timing and directing group effects. Direct nitration of pre-assembled 3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is inefficient due to the electron-deficient pyrimidine ring, yielding <20% of the 7-nitro isomer alongside 5- and 8-nitro byproducts. Superior regioselectivity (>90%) is achieved by nitrating 2-amino-4-nitroacetanilide prior to quinazolinone cyclization. The acetamide group acts as a steric shield, directing nitration meta to itself (C5), which becomes C7 after ring closure [1] [5]. Nitration using fuming HNO₃ in concentrated H₂SO₄ at 0–5°C is optimal to prevent oxidation of the heterocyclic core [1].
Late-stage derivatization enhances pharmacophore diversity:
Copper catalysis enables direct C–H functionalization under mild conditions. A key method involves copper(II)-catalyzed tandem cyclization-coupling: 2-Bromo-5-nitro-N-phenylbenzamide reacts with 2-aminopyridine using Cu(OAc)₂ (20 mol%) and K₂CO₃ in DMF at 120°C. This one-pot process achieves both C–N coupling (to form the pyridyl linkage) and cyclodehydration, yielding the title compound in 75–80% yield. Ligand-free conditions prevent catalyst poisoning by the nitro group [4] [6].
Palladium expands access to C3- and C2-modified analogs:
Table 2: Metal-Catalyzed Reaction Optimization
Reaction Type | Catalyst System | Substrate | Optimized Conditions | Yield |
---|---|---|---|---|
Cu-Mediated Cyclization | Cu(OAc)₂ (20 mol%), K₂CO₃ | 2-Bromo-5-nitro-N-phenylbenzamide + 2-Aminopyridine | DMF, 120°C, 12h | 78% |
Suzuki Coupling (C2) | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | 2-Chloro-7-nitroquinazolin-4(3H)-one + 2-Pyridinylboronic acid | Dioxane/H₂O (3:1), 90°C, 8h | 85% |
Buchwald-Hartwig (C3) | Pd₂(dba)₃/XPhos (10 mol%), Cs₂CO₃ | 2,3-Dichloro-7-nitroquinazolin-4(3H)-one + Aniline | Toluene, 110°C, 24h | 70% |
Solvent-free methods minimize waste and enhance atom economy. Mixing 2-amino-5-nitrobenzoic acid, aniline, and 2-cyanopyridine with P₂O₅/SiO₂ (solid support) and heating at 120°C for 3h delivers the target compound in 70% yield. This approach avoids toxic solvents like DMF or dioxane and reduces reaction times by 60% compared to solution-phase methods [2] [7].
Microwave irradiation drastically accelerates key steps:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6